molecular formula C17H13NO5 B11544842 2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate

2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11544842
M. Wt: 311.29 g/mol
InChI Key: ABIAIGRTEDYPIL-IZZDOVSWSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of nitrophenyl esters. This compound is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a phenylprop-2-enoate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 4-nitrophenylacetic acid with (2E)-3-phenylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular redox states. The ester moiety can be hydrolyzed by esterases, releasing the active components that interact with biological targets. These interactions can modulate enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and phenylprop-2-enoate moieties allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H13NO5/c19-16(14-7-9-15(10-8-14)18(21)22)12-23-17(20)11-6-13-4-2-1-3-5-13/h1-11H,12H2/b11-6+

InChI Key

ABIAIGRTEDYPIL-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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